CGS 15696 vs. CGS 15943: 5‑Oxo to 5‑Amino Conversion Switches Primary Receptor Target from BZ to Adenosine
Patent US 4,713,383 explicitly assigns distinct primary utilities to the 5‑oxo and 5‑amino subclasses: compounds of formula I wherein X is oxygen (i.e., CGS 15696 and its 5‑oxo congeners) are benzodiazepine antagonists and synthetic intermediates, whereas compounds wherein X is N‑R₃ (i.e., CGS 15943 and its 5‑amino congeners) are adenosine antagonists [1]. Consistent with this classification, the 5‑amino analog CGS 15943 binds to human adenosine A₁, A₂A, A₂B, and A₃ receptors with Ki values of 3.5, 4.2, 16, and 50 nM, respectively . Conversion of the 5‑amino group to a 5‑oxo function (the exact structural difference between CGS 15943 and CGS 15696) resulted in lower adenosine receptor affinity but conferred 15‑fold selectivity for the human A₃ subtype over A₁/A₂A in the same experimental system [2]. This demonstrates a complete pharmacological switch: the 5‑oxo compound is not merely a weaker adenosine antagonist but a different pharmacological entity whose primary annotated target is the BZ receptor.
| Evidence Dimension | Primary annotated receptor target (per patent disclosure) and adenosine receptor binding affinity |
|---|---|
| Target Compound Data | CGS 15696: 5‑oxo; patent‑assigned utility = benzodiazepine antagonist / synthetic intermediate [1]; adenosine A₃ Ki not reported as a primary value, but the oxo conversion yields 15‑fold A₃ selectivity [2]. |
| Comparator Or Baseline | CGS 15943 (5‑amino analog): adenosine antagonist; Ki human A₁ = 3.5 nM, A₂A = 4.2 nM, A₂B = 16 nM, A₃ = 50 nM . |
| Quantified Difference | Qualitative target switch (BZR vs. adenosine AR); ≥10‑fold reduction in adenosine A₁/A₂A affinity upon 5‑NH₂→5‑oxo conversion; 15‑fold A₃ selectivity gained [2]. |
| Conditions | Radioligand binding assays at recombinant human adenosine receptors expressed in CHO cells ; cloned human A₃ receptors with [¹²⁵I]AB‑MECA [2]. |
Why This Matters
A researcher ordering 'CGS 15696' expecting adenosine antagonist activity identical to CGS 15943 will obtain a compound with fundamentally different primary pharmacology; procurement must match the intended receptor target.
- [1] Francis JE, Gelotte KO, inventors; Ciba-Geigy Corporation, assignee. Triazoloquinazoline compounds, and their methods of preparation, pharmaceutical compositions, and uses. US Patent 4,713,383. 1987 Dec 15. View Source
- [2] Kim YC, Ji XD, Jacobson KA. Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A₃ Receptor Subtype. J Med Chem. 1996;39(21):4142‑4148. PMID:8863790; PMCID:PMC10791485. View Source
